molecular formula C15H18N4O B2383766 2-{4-[4-(tert-butyl)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile CAS No. 860612-55-1

2-{4-[4-(tert-butyl)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile

Cat. No.: B2383766
CAS No.: 860612-55-1
M. Wt: 270.336
InChI Key: SIBTWNUXXUQJGB-UHFFFAOYSA-N
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Description

2-{4-[4-(tert-butyl)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile is a complex organic compound with a triazole backbone, typically synthesized for its applications in various fields of chemistry and biology. This compound is known for its stability and the versatility it offers in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[4-(tert-butyl)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile often involves a multistep process starting with the preparation of the 1,2,4-triazole ring. The synthesis typically proceeds through the following steps:

  • Preparation of the 1,2,4-triazole ring by cyclization of appropriate hydrazides with nitriles.

  • Introduction of the tert-butyl phenyl group via electrophilic aromatic substitution.

  • Addition of the acetonitrile moiety.

These reactions are conducted under controlled temperatures, usually ranging between 50 to 100°C, and often require catalysts or strong acids to facilitate the process.

Industrial Production Methods

On an industrial scale, this compound is synthesized in batch reactors, allowing for precise control over reaction conditions. Solvents like toluene or DMF (dimethylformamide) are commonly used to maintain solubility of intermediates and final products. Purification typically involves crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The compound can undergo oxidation to form more reactive intermediates.

  • Reduction: : Reduction reactions can modify the triazole ring or the nitrile group.

  • Substitution: : Both the aromatic ring and the triazole moiety are sites for electrophilic and nucleophilic substitutions.

Common Reagents and Conditions

  • Oxidation: : Often performed using reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Commonly employed reagents include lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

  • Substitution: : Various halogenating agents and nucleophiles are used under conditions ranging from mild to highly acidic or basic environments.

Major Products Formed from These Reactions

  • Oxidation products often lead to increased polarity and reactivity.

  • Reduction typically simplifies the compound to more stable and less reactive forms.

Scientific Research Applications

Chemistry

  • Synthesis of New Materials: : Utilized in the creation of new polymers and resins.

  • Catalysis: : Acts as a ligand in catalytic reactions, influencing reactivity and selectivity.

Biology

  • Antimicrobial Agents: : Exhibits potential antimicrobial properties, making it a candidate for drug development.

  • Enzyme Inhibition: : Used in studies focused on inhibiting specific enzymes involved in disease pathways.

Medicine

  • Drug Development: : Acts as a scaffold for designing new pharmaceuticals targeting various diseases.

  • Cancer Research: : Investigated for its potential to inhibit growth of cancer cells.

Industry

  • Agricultural Chemicals: : Employed in the synthesis of pesticides and herbicides.

  • Performance Materials: : Used in the development of high-performance materials for electronics and other advanced technologies.

Mechanism of Action

The compound exerts its effects through interactions at the molecular level, particularly by binding to specific enzymes or receptors. The triazole ring is known to form stable complexes with metal ions, which can disrupt enzyme functions or facilitate the transport of active molecules. The tert-butyl phenyl group enhances its lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[4-(tert-butyl)phenyl]-3-methyl-5-oxo-1,2,4-triazol-1-yl}acetonitrile

  • 2-{4-[4-(tert-butyl)phenyl]-3-methyl-5-oxo-1,2,4-oxadiazol-1-yl}acetonitrile

  • 2-{4-[4-(tert-butyl)phenyl]-3-methyl-5-oxo-1,2,4-thiadiazol-1-yl}acetonitrile

Highlighting Its Uniqueness

Compared to similar compounds, 2-{4-[4-(tert-butyl)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile features a unique combination of stability and reactivity. The triazole ring provides a stable backbone, while the tert-butyl phenyl group enhances its lipophilicity, making it suitable for applications in both aqueous and organic environments.

Properties

IUPAC Name

2-[4-(4-tert-butylphenyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-11-17-18(10-9-16)14(20)19(11)13-7-5-12(6-8-13)15(2,3)4/h5-8H,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBTWNUXXUQJGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC=C(C=C2)C(C)(C)C)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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